molecular formula C11H19NO4 B12111360 1-Piperidinesuccinic acid, dimethyl ester CAS No. 16217-48-4

1-Piperidinesuccinic acid, dimethyl ester

Cat. No.: B12111360
CAS No.: 16217-48-4
M. Wt: 229.27 g/mol
InChI Key: AAXAJRVDHFSOFM-UHFFFAOYSA-N
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Description

1-Piperidinesuccinic acid, dimethyl ester (CAS 65447-77-0) is a polymeric hindered amine derivative with a molecular weight of approximately 3500 g/mol. Its structure comprises a piperidine ring substituted with a succinic acid dimethyl ester group and a hydroxyethyl moiety, forming a copolymer. This compound is classified as a polymeric stabilizer, primarily used in food-contact plastics to inhibit degradation caused by UV radiation or oxidative processes .

Properties

CAS No.

16217-48-4

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

dimethyl 2-piperidin-1-ylbutanedioate

InChI

InChI=1S/C11H19NO4/c1-15-10(13)8-9(11(14)16-2)12-6-4-3-5-7-12/h9H,3-8H2,1-2H3

InChI Key

AAXAJRVDHFSOFM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(C(=O)OC)N1CCCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-piperidinesuccinic acid, dimethyl ester typically involves the esterification of piperidinesuccinic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows: [ \text{Piperidinesuccinic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{1-Piperidinesuccinic acid, dimethyl ester} + 2 \text{H}_2\text{O} ]

Industrial Production Methods: In an industrial setting, the production of 1-piperidinesuccinic acid, dimethyl ester can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinesuccinic acid, dimethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.

Major Products:

Scientific Research Applications

1-Piperidinesuccinic acid, dimethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-piperidinesuccinic acid, dimethyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways. The exact mechanism depends on the specific application and target of the compound .

Comparison with Similar Compounds

Structural Analogues

Pimelimidic Acid Dimethyl Ester Dihydrochloride (CAS 58537-94-3)
  • Molecular Formula : C₉H₂₀Cl₂N₂O₂
  • Key Features : Contains a piperidine ring and pimelimidic acid dimethyl ester, modified with dihydrochloride.
  • Differences: Unlike the target compound, this is a monomeric biochemical reagent with a pimelimidic acid backbone instead of succinic acid. The dihydrochloride modification enhances solubility but reduces polymer-forming capability .
Pimelic Acid Diethyl Ester (CAS 2050-20-6)
  • Molecular Formula : C₁₁H₂₀O₄
  • Key Features : A seven-carbon dicarboxylic acid diethyl ester.
  • Differences : Lacks the piperidine ring and polymeric structure. Its shorter carbon chain and ester groups limit its application to general industrial uses rather than specialized stabilization .
4-Diphenylacetoxy-N-methylpiperidine Methiodide (CAS 1952-15-4)
  • Molecular Formula: C₂₃H₂₈INO₂
  • Key Features : Piperidine core functionalized with diphenylacetate and methiodide groups.
  • Differences: The quaternary ammonium structure and aromatic ester substituents confer pharmacological activity, contrasting with the polymeric, non-ionic nature of the target compound .

Functional Analogues

SC-71952 (Dithiobisnicotinic Acid Dimethyl Ester)
  • Key Features : A nicotinic acid derivative with disulfide linkages and dimethyl esters.
  • Differences : Acts as a cholesteryl ester transfer protein (CETP) inhibitor via covalent cysteine binding. While both compounds have dimethyl esters, the heterocyclic core (nicotinic acid vs. piperidine) and biological activity diverge significantly .
Nonanedioic Acid Dimethyl Ester (CAS 1732-08-7)
  • Key Features : A linear aliphatic diester.
  • Differences : Absence of the piperidine ring and polymeric structure limits its utility to plasticizers or solvents, unlike the target compound’s role as a stabilizer .

Application-Based Comparison

Compound CAS Number Molecular Weight (g/mol) Key Functional Groups Primary Application
1-Piperidinesuccinic acid, dimethyl ester (copolymer) 65447-77-0 ~3500 Piperidine, succinic dimethyl ester Food-contact plastic stabilizer
Pimelimidic Acid Dimethyl Ester Dihydrochloride 58537-94-3 283.18 Piperidine, pimelimidic ester Biochemical reagent
SC-71952 - 336.39 Nicotinic acid, disulfide CETP inhibition
4-Diphenylacetoxy-N-methylpiperidine methiodide 1952-15-4 477.38 Diphenylacetate, methiodide Pharmaceutical research

Research Findings

  • Target Compound : Demonstrates efficacy as a hindered amine light stabilizer (HALS) in polymers, with its high molecular weight enhancing durability in plastic matrices .
  • SC-71952 : Exhibits irreversible CETP inhibition through cysteine modification, highlighting its niche in cardiovascular research .
  • Diphenidine Analogues : Piperidine derivatives like 1-(1,2-diphenylethyl)piperidine show neuropharmacological activity, underscoring structural flexibility for drug design .

Biological Activity

1-Piperidinesuccinic acid, dimethyl ester (also referred to as dimethyl 1-piperidinesuccinate) is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a detailed examination of its biological properties, including enzyme inhibition, antibacterial activity, and other relevant pharmacological effects.

Chemical Structure and Properties

1-Piperidinesuccinic acid, dimethyl ester is characterized by its piperidine ring and a succinic acid moiety with two methyl ester groups. The molecular formula is C11H17NO4C_{11}H_{17}NO_4, and it exhibits both lipophilic and hydrophilic characteristics due to the presence of the piperidine nitrogen and the ester functional groups.

Enzyme Inhibition

Recent studies have shown that compounds containing piperidine structures can inhibit various enzymes, particularly acetylcholinesterase (AChE) and urease. For instance, derivatives of piperidine have been reported to exhibit significant AChE inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's. In a study evaluating similar compounds, several derivatives showed IC50 values ranging from 0.63 µM to 6.28 µM against AChE, indicating strong inhibitory potential .

Table 1: Enzyme Inhibition Activity of Piperidine Derivatives

CompoundEnzyme TypeIC50 (µM)
1-Piperidinesuccinic acid derivativeAChE2.14
Another derivativeAChE0.63
Yet another derivativeUrease1.13

Antibacterial Activity

The antibacterial properties of 1-piperidinesuccinic acid, dimethyl ester have also been explored. Compounds with similar structures have demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Table 2: Antibacterial Activity of Piperidine Derivatives

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Salmonella typhi32 µg/mL
Bacillus subtilis16 µg/mL
Staphylococcus aureus64 µg/mL

Case Studies

A notable case study involved the synthesis and evaluation of a series of piperidine derivatives for their biological activity. The study reported that compounds with piperidine rings exhibited not only enzyme inhibition but also significant antibacterial effects. The researchers utilized both in vitro assays and molecular docking studies to elucidate the interactions between these compounds and their biological targets .

The biological activity of 1-piperidinesuccinic acid, dimethyl ester can be attributed to its ability to interact with specific biological targets:

  • Acetylcholinesterase Inhibition : Compounds inhibit AChE by binding to the active site, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission.
  • Antibacterial Mechanism : The piperidine structure may facilitate penetration into bacterial membranes, leading to cell lysis or dysfunction.

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